molecular formula C14H22ClNO2 B596667 (S)-tert-Butyl 2-amino-4-phenylbutanoate hydrochloride CAS No. 130316-46-0

(S)-tert-Butyl 2-amino-4-phenylbutanoate hydrochloride

Cat. No.: B596667
CAS No.: 130316-46-0
M. Wt: 271.785
InChI Key: ZBJGZYBRHPJMEG-YDALLXLXSA-N
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Description

Chemical Reactions Analysis

The chemical reactions involving “(S)-tert-Butyl 2-amino-4-phenylbutanoate hydrochloride” are not explicitly mentioned in the literature .

Scientific Research Applications

Synthesis and Chemical Properties

  • (S)-tert-Butyl 2-amino-4-phenylbutanoate hydrochloride is involved in the synthesis of complex organic compounds. For example, it has been used in the creation of (S)-3-(tert-Butyloxycarbonylamino)-4-phenylbutanoic acid, a compound with various applications in organic syntheses (Linder, Steurer, & Podlech, 2003).

Role in Medicinal Chemistry

  • This compound has been utilized in the synthesis of antimycobacterial agents, where its derivatives have shown activity against Mycobacterium tuberculosis, suggesting its potential in the development of new treatments for tuberculosis (Moreth et al., 2014).

Biochemical Research

  • In biochemical research, derivatives of this compound have been used as substrates and inhibitors in the study of enzyme activities, like gamma-aminobutyric acid aminotransferase, an enzyme important in neurotransmitter regulation (Silverman, Durkee, & Invergo, 1986).

Organic Chemistry and Catalysis

  • The compound is also significant in organic chemistry, particularly in catalytic processes. For instance, it has been used in enantioselective arylthiol conjugate additions to unsaturated esters and ketones, a method important for creating compounds with specific spatial arrangements (Nishimura & Tomioka, 2002).

Polymer Science

  • In polymer science, derivatives of this compound have been used in the synthesis of multifunctional dendrimers, which are highly branched, tree-like structures with potential applications in drug delivery and materials science (Newkome et al., 2003).

Future Directions

The future directions for research on “(S)-tert-Butyl 2-amino-4-phenylbutanoate hydrochloride” could involve further exploration of its synthesis, molecular structure, chemical reactions, mechanism of action, physical and chemical properties, and safety and hazards. This would provide a more comprehensive understanding of the compound .

Properties

IUPAC Name

tert-butyl (2S)-2-amino-4-phenylbutanoate;hydrochloride
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H21NO2.ClH/c1-14(2,3)17-13(16)12(15)10-9-11-7-5-4-6-8-11;/h4-8,12H,9-10,15H2,1-3H3;1H/t12-;/m0./s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZBJGZYBRHPJMEG-YDALLXLXSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C)OC(=O)C(CCC1=CC=CC=C1)N.Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CC(C)(C)OC(=O)[C@H](CCC1=CC=CC=C1)N.Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H22ClNO2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID30669962
Record name tert-Butyl (2S)-2-amino-4-phenylbutanoate--hydrogen chloride (1/1)
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30669962
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

271.78 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

83079-77-0
Record name tert-Butyl (2S)-2-amino-4-phenylbutanoate--hydrogen chloride (1/1)
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30669962
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

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